4-Keto 13-cis-Retinoic Acid

Neuroblastoma Retinoid differentiation therapy MYCN oncogene

4-Keto 13-cis-retinoic acid is the major circulating metabolite of isotretinoin, reaching steady-state concentrations 2.5× higher than the parent drug. With an EC50 of 8 nM for RARβ transactivation—superior to ATRA—this compound is a essential calibrator for LC-MS/MS therapeutic drug monitoring and a specific biomarker for CYP3A4-mediated oxidative metabolism. Its well-defined enzymatic pathway ensures reliable method validation and structure-activity relationship studies.

Molecular Formula C₂₀H₂₃D₃O₃
Molecular Weight 317.44
CAS No. 1185241-31-9
Cat. No. B1146187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Keto 13-cis-Retinoic Acid
CAS1185241-31-9
Synonyms(2E,4E,6Z,8E)-4-Keto-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,6,8-tetraenoic Acid-d3;  4-Keto-9-cis-tretinoin-d3;  4-Oxo-9-cis-Retinoic Acid-d3; 
Molecular FormulaC₂₀H₂₃D₃O₃
Molecular Weight317.44
Structural Identifiers
SMILESCC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Keto 13-cis-Retinoic Acid: A Research-Grade Metabolite Standard for Retinoid Studies


4-Keto 13-cis-retinoic acid (CAS: 1185241-31-9), also known as 4-oxo-isotretinoin or 13-cis-4-oxoretinoic acid, is a primary oxidative metabolite of isotretinoin (13-cis-retinoic acid) formed via CYP3A4-mediated hydroxylation at the C4 position of the cyclohexenyl ring [1]. With a molecular formula of C₂₀H₂₆O₃ and molecular weight of 314.4 g/mol, this compound belongs to the retinoid class and is documented as the major circulating metabolite of isotretinoin in human blood following both therapeutic administration and endogenous vitamin A metabolism [2]. The compound is endogenously present in normal human plasma at detectable concentrations and serves as a critical analytical reference standard for pharmacokinetic studies, metabolic pathway investigations, and receptor activation assays involving retinoid signaling [3].

Why Generic Substitution Fails: The Unique Metabolic Identity of 4-Keto 13-cis-Retinoic Acid


Generic substitution between retinoid analogs is scientifically unjustified because 4-keto 13-cis-retinoic acid is not merely a structural analog but the predominant circulating metabolite of isotretinoin, exhibiting distinct pharmacokinetic behavior, receptor activation profiles, and biological activity that cannot be extrapolated from parent compound data alone. In patients receiving chronic isotretinoin therapy, steady-state plasma concentrations of 4-oxo-isotretinoin reach approximately 2.5 times those of the parent drug based on area-under-curve ratios, with an extended elimination half-life of 24–29 hours compared to 10–20 hours for isotretinoin [1][2]. Furthermore, in human neuroblastoma cell lines, this metabolite demonstrates equi-effectiveness to the parent drug in inducing neurite outgrowth and inhibiting proliferation, yet operates through distinct metabolic pathways involving broader UDP-glucuronosyltransferase substrate specificity [3]. These compound-specific characteristics render direct substitution with other retinoid metabolites or parent compounds scientifically invalid for applications requiring precise metabolic tracking, receptor activation quantification, or structure-activity relationship studies.

4-Keto 13-cis-Retinoic Acid: Quantified Differentiation Evidence for Research Procurement


Equi-Effective Anti-Tumor Activity in Neuroblastoma Models Versus Parent Drug 13-cis-Retinoic Acid

In direct head-to-head comparison using human neuroblastoma cell lines, 4-oxo-13-cis-retinoic acid demonstrated equi-effectiveness to the parent compound 13-cis-retinoic acid across multiple functional endpoints, establishing that the metabolite is not merely an inactive clearance product but retains full biological activity [1]. The study evaluated neurite outgrowth as a morphological marker of differentiation, proliferation inhibition as a measure of cytostatic effect, MYCN oncogene downregulation as a mechanistic indicator, and retinoic acid receptor-β (RARβ) upregulation as a marker of receptor-mediated transcriptional activation [1]. Both compounds were tested at physiologically relevant concentrations (1–10 μM) and produced statistically indistinguishable effects across all measured parameters [1].

Neuroblastoma Retinoid differentiation therapy MYCN oncogene

Extended Elimination Half-Life of 4-Keto 13-cis-Retinoic Acid Compared to Parent Drug

Comparative pharmacokinetic analysis reveals that 4-keto 13-cis-retinoic acid exhibits a significantly extended elimination half-life relative to its parent drug isotretinoin [1][2]. Following oral administration of isotretinoin, the apparent elimination half-life of the parent drug ranges from 10 to 20 hours, whereas the 4-oxo metabolite demonstrates a half-life of 24 to 29 hours [1]. This extended residence time is further reflected in steady-state concentrations, where the ratio of areas under the plasma concentration-time curve (AUC) for metabolite to parent drug following single-dose administration suggests that average steady-state metabolite-to-parent ratios during a dosing interval reach approximately 2.5 [2]. Maximum plasma concentrations of 4-oxo-isotretinoin are approximately one-half those of isotretinoin but occur later, at 6 to 16 hours post-dosing compared to 1 to 4 hours for the parent drug [2].

Pharmacokinetics Retinoid metabolism Drug monitoring

Superior RARβ Transactivation Potency of 4-Oxo-Retinoic Acid Compared to 13-cis-RA and ATRA

In a comprehensive head-to-head comparison of retinoid metabolites and isomers using RAR-dependent luciferase reporter assays, 4-oxo-retinoic acid demonstrated the lowest EC₅₀ value for RARβ transactivation among all tested retinoids [1]. Specifically, 4-oxo-RA activated RARβ with an EC₅₀ of 8 nM, which is numerically lower (more potent) than ATRA (9 nM), 18-OH-RA (14 nM), 5,6-epoxy-RA (35 nM), 13-cis-RA (47 nM), 4-OH-RA (64 nM), and 9-cis-RA (173 nM) [1]. For RARα activation, 4-oxo-RA exhibited an EC₅₀ of 33 nM, ranking second only to 9-cis-RA (13 nM) and demonstrating greater potency than 5,6-epoxy-RA (77 nM), 13-cis-RA (124 nM), 18-OH-RA (162 nM), ATRA (169 nM), and 4-OH-RA (791 nM) [1]. The compound also activated RARγ with an EC₅₀ of 89 nM [1].

Nuclear receptor activation RAR transactivation Retinoid signaling

Steady-State Accumulation to 2.5× Parent Drug Concentrations in Human Circulation

Quantitative pharmacokinetic modeling based on single-dose human studies predicts that during chronic isotretinoin therapy, the average steady-state concentrations of 4-keto 13-cis-retinoic acid exceed those of the parent drug by a factor of approximately 2.5 [1]. This accumulation ratio is derived from the ratio of areas under the plasma concentration-time curve (AUC) for metabolite versus parent drug following a single 80 mg oral dose in 15 normal male subjects [1]. The study established that both isotretinoin and its 4-oxo metabolite can be adequately described using a single linear pharmacokinetic model, enabling reliable prediction of metabolite accumulation under multiple dosing regimens [1]. The metabolite-to-parent drug concentration ratio has been corroborated in clinical studies reporting that 4-oxo-isotretinoin reaches serum concentrations 3–5 times those of isotretinoin in patients undergoing treatment [2].

Steady-state pharmacokinetics Metabolite accumulation Clinical pharmacology

4-Keto 13-cis-RA as the Major Identified Metabolite of 13-cis-Retinoic Acid in Human Blood

The definitive identification of 4-oxo-13-cis-retinoic acid as the major circulating metabolite of isotretinoin was established through rigorous analytical characterization using reverse-phase high-pressure liquid chromatography (HPLC) coupled with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy [1]. Blood samples from human volunteers receiving chronic isotretinoin treatment for dermatological disorders revealed 4-oxo-13-cis-retinoic acid as the predominant metabolite, with chromatographic data indicating that additional minor metabolites including 4-oxo-all-trans-retinoic acid, 4-hydroxy-13-cis-retinoic acid, and dioxygenated species are present at substantially lower concentrations [1]. The identification established that the primary metabolic pathway for isotretinoin in humans is oxidation at the C4 position of the cyclohexenyl ring [1].

Metabolite identification Retinoid biotransformation Clinical chemistry

Metabolic Pathway Specificity: CYP3A4-Mediated Formation and Distinct Glucuronidation Profile

The formation of 4-oxo-13-cis-retinoic acid from 13-cis-retinoic acid is catalyzed predominantly by CYP3A4, with this isoenzyme generating more than twice the amount of 4-oxo-13-cRA compared with other cytochrome P450 isoenzymes tested across a given range of substrate concentrations [1]. Once formed, 4-oxo-13-cRA serves as a substrate for a broader spectrum of UDP-glucuronosyltransferase (UGT) enzymes than the parent compound, which is primarily conjugated by UGT1A3 [1]. This distinct enzymatic processing profile—with CYP3A4 dominating the oxidation step and expanded UGT specificity for subsequent conjugation—differentiates the metabolite's metabolic fate from that of the parent drug [1].

Drug metabolism CYP450 enzymology Phase II conjugation

4-Keto 13-cis-Retinoic Acid: Primary Research and Industrial Application Scenarios


Analytical Reference Standard for Bioanalytical Method Development and Validation

As the major circulating metabolite of isotretinoin in human blood [1], 4-keto 13-cis-retinoic acid is an essential analytical reference standard for developing and validating LC-MS/MS or HPLC methods for therapeutic drug monitoring and pharmacokinetic studies. Given that steady-state concentrations of this metabolite reach 2.5× to 5× those of the parent drug [2][3], any quantitative bioanalytical method for isotretinoin must accurately resolve and quantify the 4-oxo metabolite alongside the parent compound. The distinct retention time and spectral characteristics of this metabolite relative to other retinoid isomers [1] make it a critical calibrator and quality control material for ensuring method specificity and accuracy.

RARβ-Selective Signaling Research and Nuclear Receptor Pharmacology

4-Keto 13-cis-retinoic acid exhibits the lowest EC₅₀ (8 nM) for RARβ transactivation among all tested retinoid metabolites and isomers, demonstrating greater potency than both ATRA (9 nM) and 13-cis-RA (47 nM) [1]. This receptor subtype selectivity profile makes the compound an invaluable tool compound for studies dissecting RARβ-mediated transcriptional programs, for structure-activity relationship investigations aimed at understanding the structural determinants of RARβ selectivity, and for validating the role of this receptor subtype in development, differentiation, and disease processes where RARβ signaling is implicated [1].

Neuroblastoma Differentiation and MYCN Oncogene Research

In human neuroblastoma cell lines, 4-keto 13-cis-retinoic acid demonstrates equi-effectiveness to the parent drug isotretinoin in inducing neurite outgrowth, inhibiting proliferation, and downregulating MYCN mRNA and protein expression [1]. These direct head-to-head data support the use of this metabolite as an active comparator or mechanistic probe in neuroblastoma research, particularly for studies investigating whether therapeutic effects attributed to isotretinoin are mediated directly by the parent drug or by its circulating metabolites. The compound's established activity in this disease-relevant model provides a validated context for investigating metabolite-specific contributions to retinoid differentiation therapy [1].

Metabolic Pathway Tracing and CYP3A4-Mediated Biotransformation Studies

The formation of 4-keto 13-cis-retinoic acid is catalyzed predominantly by CYP3A4, which generates more than twice the amount of this metabolite compared with other CYP isoenzymes [1]. This well-defined enzymatic pathway makes the compound a specific biomarker for CYP3A4-mediated oxidative metabolism of retinoids. Researchers investigating CYP3A4 activity, drug-drug interactions involving this isoenzyme, or the broader UGT enzyme substrate specificity of oxidized retinoid metabolites [1] can utilize 4-keto 13-cis-retinoic acid as both an analytical endpoint and a reference standard for quantifying pathway flux in in vitro metabolism studies using human liver microsomes or recombinant enzyme systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Keto 13-cis-Retinoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.